Lauric Acid

Description

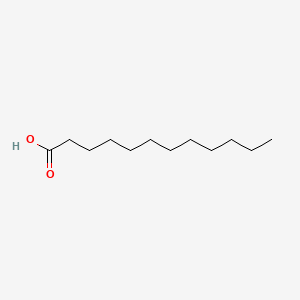

Structure

3D Structure

Properties

IUPAC Name |

dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-65-9 (potassium salt), 14622-13-0 (lithium salt), 15337-60-7 (unspecified barium.cadmium salt), 2437-23-2 (ammonium salt), 4040-48-6 (magnesium salt), 4696-56-4 (calcium salt), 629-25-4 (hydrochloride salt) | |

| Record name | Dodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021590 | |

| Record name | Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline], Solid, white or faintly yellowish crystalline solid | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Lauric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

437 °F at 100 mmHg (NTP, 1992), 91.4 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

235 °F (NTP, 1992), [HSDB] 113 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether., Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene, In water, 4.81 mg/L at 25 °C, 0.00481 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Lauric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.883 (USCG, 1999) - Less dense than water; will float, 0.8679 g/cu cm at 50 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992), 1.6X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles, Needles from alcohol, White, crystalline powder | |

CAS No. |

143-07-7, 203714-07-2, 7632-48-6, 8000-62-2 | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lauric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1160N9NU9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 °F (NTP, 1992), 43.8 °C, MP: 48 °C, 44 - 46 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Lauric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lauric acid, a medium-chain saturated fatty acid (C12:0), has garnered significant scientific interest for its diverse biological activities. Predominantly found in coconut oil and palm kernel oil, this molecule extends its influence beyond a simple energy source, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties, alongside notable metabolic effects. This technical guide provides an in-depth exploration of the core biological functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.[3] When ingested, this compound is converted to monolaurin, a monoglyceride that also possesses powerful antimicrobial properties.[4]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potency of this compound has been quantified against several microorganisms, primarily through the determination of the Minimum Inhibitory Concentration (MIC) and the diameter of inhibition zones in diffusion assays.

| Microorganism | Assay Type | Concentration/Dilution | Result | Reference |

| Staphylococcus aureus | MIC | 156 µg/mL | Inhibition of growth | [5] |

| Staphylococcus aureus | Agar Disc Diffusion | 1:10 dilution | 15 mm zone of inhibition | |

| Streptococcus pneumoniae | Agar Disc Diffusion | 1:10 dilution | 15 mm zone of inhibition | |

| Mycobacterium tuberculosis | Agar Disc Diffusion | 1:10 dilution | 12 mm zone of inhibition | |

| Escherichia coli | Agar Disc Diffusion | 1:10 dilution | 8 mm zone of inhibition | |

| Salmonella spp. | Agar Disc Diffusion | 1:10 dilution | 8 mm zone of inhibition | |

| Propionibacterium acnes | Broth Microdilution | 80 µg/mL | Complete killing |

Experimental Protocol: Agar Disc Diffusion Assay for Antimicrobial Susceptibility

This method is widely used to assess the antimicrobial activity of a substance.

Materials:

-

Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile filter paper discs (e.g., Whatman filter paper)

-

This compound solution at various concentrations/dilutions

-

Sterile swabs

-

Incubator

-

Calipers or a ruler

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a nutrient agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

-

Disc Application: Aseptically place sterile filter paper discs impregnated with known concentrations of this compound onto the surface of the inoculated agar plate. A disc impregnated with the solvent used to dissolve this compound should be used as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo models. Its mechanisms of action include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been quantified using assays that measure the inhibition of protein denaturation and proteinase activity, key processes in inflammation.

| Assay | Concentration | % Inhibition | IC50 Value | Reference |

| Inhibition of Protein (Bovine Serum Albumin) Denaturation | 50 µg/mL | 59.56% | 44.78 µg/mL | |

| Inhibition of Proteinase Activity | 50 µg/mL | 66.65% | 35.5 µg/mL | |

| Inhibition of Egg Albumin Denaturation | 50 µg/mL | 76% | - | |

| Membrane Stabilization (Human Red Blood Cells) | 50 µg/mL | 86% | - |

Experimental Protocol: Inhibition of Protein Denaturation Assay

This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Materials:

-

Bovine serum albumin (BSA) solution (1% w/v)

-

This compound solutions at various concentrations

-

Phosphate buffered saline (PBS, pH 6.4)

-

1N Hydrochloric acid (HCl)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: To 0.45 mL of 1% BSA solution, add 0.05 mL of this compound at different concentrations. Adjust the pH of the mixture to 6.3 using 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

-

Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer. The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Anticancer Activity

Emerging evidence highlights the potential of this compound as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. The anticancer effects are mediated through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways involved in cancer cell growth and survival.

Quantitative Data: Cytotoxic Effects on Cancer Cell Lines

The cytotoxic activity of this compound against different cancer cell lines is typically evaluated by determining the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 Value | Reference |

| HepG2 | Hepatocellular Carcinoma | 56.46 ± 1.20 µg/mL | |

| KB | Oral Carcinoma | 106.2 µg/mL | |

| SH-SY5Y | Neuroblastoma | 11.8 µM |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

This compound solutions at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.

Metabolic Effects and Signaling Pathways

This compound plays a significant role in metabolism and cellular signaling. As a medium-chain fatty acid, it is more readily absorbed and metabolized by the body for energy compared to long-chain fatty acids. It also acts as a signaling molecule, modulating key pathways involved in inflammation and cell growth.

Key Signaling Pathways Modulated by this compound

-

Toll-Like Receptor (TLR) Signaling: this compound can activate Toll-like receptor 4 (TLR4) and TLR2, initiating downstream signaling cascades that can lead to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This pathway is crucial in the innate immune response.

-

Epidermal Growth Factor Receptor (EGFR) Signaling: In the context of cancer, this compound has been shown to trigger the phosphorylation of EGFR, leading to the activation of the ERK/AP-1 signaling pathway. This cascade can ultimately induce apoptosis in cancer cells.

-

NF-κB Signaling: this compound can induce the activation of NF-κB, a key regulator of the inflammatory response. However, the context of this activation is critical, as in some instances, it contributes to an inflammatory state, while in the context of cancer, it can be part of a pro-apoptotic signaling cascade.

Visualizing this compound's Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound.

Caption: this compound-induced TLR4 Signaling Pathway.

Caption: this compound-induced EGFR Signaling Leading to Apoptosis.

Experimental Workflow: Analysis of Signaling Pathway Activation

This workflow outlines the general steps to investigate the effect of this compound on a specific signaling pathway.

Caption: Workflow for Signaling Pathway Analysis.

Conclusion

This compound is a biologically active fatty acid with a remarkable range of effects that are of significant interest to the scientific and drug development communities. Its well-documented antimicrobial, anti-inflammatory, and anticancer properties, coupled with its unique metabolic profile, position it as a promising candidate for further investigation and potential therapeutic applications. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to build upon, while the visualized signaling pathways provide a conceptual framework for understanding its complex mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in various disease contexts.

References

- 1. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ph03.tci-thaijo.org [ph03.tci-thaijo.org]

The Antimicrobial Arsenal of Lauric Acid: A Technical Deep Dive

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted antimicrobial mechanism of lauric acid. This whitepaper elucidates the core pathways of this compound's action against a broad spectrum of microbes, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Executive Summary

This compound, a medium-chain fatty acid predominantly found in coconut oil, exhibits potent antimicrobial properties against a wide range of pathogens, including gram-positive bacteria, fungi, and enveloped viruses.[1][2][3][4] Its primary mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell lysis.[5] Beyond direct membrane damage, this compound's antimicrobial efficacy is amplified through the inhibition of essential enzymes, disruption of the electron transport chain, and the induction of oxidative stress. This document provides a detailed exploration of these mechanisms, offering a valuable resource for the development of novel antimicrobial agents.

Core Mechanisms of Antimicrobial Action

This compound's lipophilic nature allows it to readily integrate into the lipid bilayers of microbial cell membranes, initiating a cascade of disruptive events.

Disruption of the Microbial Cell Membrane

The insertion of this compound into the cell membrane alters its fluidity and integrity. This disruption leads to the formation of pores and a subsequent increase in membrane permeability. The compromised membrane is no longer able to maintain the essential ion gradients and containment of cytoplasmic components, resulting in the leakage of ions, nucleic acids, and proteins, and culminating in cell death. This lytic behavior is particularly effective against gram-positive bacteria, which have a higher content of lipooligosaccharides in their cell walls, facilitating the embedding of this compound.

Inhibition of Cellular Enzymes and Processes

This compound has been shown to interfere with key cellular processes through the inhibition of specific enzymes:

-

Glucosyltransferase: By inhibiting this enzyme, this compound can disrupt the synthesis of essential cell wall components.

-

MurA: In silico studies have suggested that this compound can inhibit the MurA enzyme, which is a crucial component in the biosynthesis of the bacterial cell wall.

-

Electron Transport Chain: this compound can disrupt the electron transport chain, a vital process for energy production in bacteria, by binding to electron carriers or interfering with oxidative phosphorylation.

Induction of Oxidative Stress

Treatment with this compound has been demonstrated to induce the generation of reactive oxygen species (ROS) within microbial cells. This surge in ROS leads to significant oxidative stress, causing damage to cellular components such as proteins, lipids, and DNA, further contributing to cell death.

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been quantified against various microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) and zones of inhibition observed in different studies.

| Microorganism | Test Method | Concentration/Dilution | Result | Reference |

| Staphylococcus aureus | Broth Microdilution | 156 µg/mL | MIC | |

| Staphylococcus aureus | Agar Well Diffusion | 15% (v/v) | 15 mm zone of inhibition | |

| Streptococcus pneumoniae | Agar Well Diffusion | 1:10 dilution | 15 mm zone of inhibition | |

| Mycobacterium tuberculosis | Agar Well Diffusion | 1:10 dilution | 14 mm zone of inhibition | |

| Escherichia coli | Agar Well Diffusion | 1:10 dilution | 8 mm zone of inhibition | |

| Salmonella spp. | Agar Well Diffusion | 1:10 dilution | 8 mm zone of inhibition | |

| Clostridium perfringens | Broth Microdilution | 0.25% | MIC | |

| Campylobacter coli | Broth Microdilution | 0.43% (of a 1:1:1 blend of C6:0, C8:0, C10:0) | MIC | |

| Escherichia coli (generic) | Broth Microdilution | 0.60% (of a 1:1:1 blend) | MIC | |

| Salmonella Typhimurium | Broth Microdilution | 0.40% (C6:0) | MIC |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments used to elucidate the antimicrobial mechanism of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (bacteria and medium, no this compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Assessment of Cell Membrane Permeability using SYTO9 and Propidium Iodide

This method uses two fluorescent dyes to differentiate between live and dead cells based on membrane integrity.

-

Bacterial Culture Preparation: Grow the bacterial culture to the mid-logarithmic phase.

-

Treatment: Treat the bacterial suspension with various concentrations of this compound for a specified time (e.g., 30 minutes). Include an untreated control.

-

Staining:

-

Add SYTO9 (a green fluorescent dye that stains all cells) to a final concentration of 2.5 µM to each sample.

-

Incubate in the dark for 15 minutes at room temperature.

-

Add propidium iodide (PI; a red fluorescent dye that only enters cells with compromised membranes) to a final concentration of 15 µM.

-

Incubate for an additional 15 minutes in the dark.

-

-

Analysis:

-

Fluorescence Microscopy: Place a small volume of the stained suspension on a microscope slide and observe using a fluorescence microscope with appropriate filters for green and red fluorescence. Live cells will appear green, while dead cells will appear red or yellow.

-

Microplate Reader: Measure the fluorescence intensity in a 96-well black plate using an excitation wavelength of ~485 nm and emission wavelengths of ~530 nm (for SYTO9) and ~630 nm (for PI). An increase in the red/green fluorescence ratio indicates increased membrane damage.

-

Quantification of Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

-

Bacterial Culture and Treatment: Prepare and treat bacterial cultures with this compound as described in the membrane permeability assay.

-

Loading with DCFH-DA: Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM.

-

Incubation: Incubate the suspension at 37°C for 30 minutes in the dark to allow the dye to be taken up by the cells and deacetylated to its non-fluorescent form, DCFH.

-

Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity using a microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.

References

- 1. aclr.com.es [aclr.com.es]

- 2. A general mechanism for initiating the bacterial general stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Biomedical Applications of this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insect Derived this compound as Promising Alternative Strategy to Antibiotics in the Antimicrobial Resistance Scenario - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Anti-Inflammatory Efficacy of Lauric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo anti-inflammatory properties of lauric acid, a medium-chain fatty acid. By summarizing key research findings, this document offers a comprehensive resource for professionals in drug discovery and development. It delves into the quantitative effects of this compound on inflammatory markers, details the experimental protocols used in pivotal studies, and visually represents the key signaling pathways involved in its mechanism of action.

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The anti-inflammatory effects of this compound have been quantified in various in vivo models. The following tables summarize the significant reductions in key pro-inflammatory cytokines and other markers observed in these studies.

| Study | Animal Model | Inflammation Inducer | This compound Dosage | Administration Route & Duration | Key Findings (Quantitative) | Reference |

| Khan, H. et al. (2021) | Sprague Dawley Rats | Lipopolysaccharide (LPS) | 50 mg/kg and 100 mg/kg | Oral, 14 days | - TNF-α: Significant decrease in serum levels at both doses compared to LPS-only group.- IL-6: Significant reduction in serum levels at both doses compared to LPS-only group.- IL-1β: Significant decrease in serum levels at both doses compared to LPS-only group. | [1] |

| Ezugwu, N.S. et al. (2022) | Wistar Rats | Lead | 500 mg/kg, 1000 mg/kg, and 2000 mg/kg | Oral, 21 days | - TNF-α: Significant dose-dependent decrease in serum levels compared to lead-only group.- IL-17: Significant dose-dependent reduction in serum levels compared to lead-only group. | [2][3] |

| Dubo, A.B. et al. (2019) | Wistar Rats | Type II Diabetes | 125 mg/kg, 250 mg/kg, and 500 mg/kg | Oral, 3 weeks | - TNF-α: Significant decrease in concentration in bronchoalveolar lavage fluid (BALF) at all doses compared to diabetic control.[4] | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are the protocols for key in vivo experiments investigating the anti-inflammatory effects of this compound.

LPS-Induced Liver Inflammation in Sprague Dawley Rats

-

Objective: To evaluate the protective effect of this compound against lipopolysaccharide (LPS)-induced liver inflammation.

-

Animal Model: Male Sprague Dawley rats.

-

Groups:

-

Control Group: Received vehicle.

-

LPS Group: Injected with LPS.

-

LPS + this compound (50 mg/kg) Group: Injected with LPS and treated with 50 mg/kg this compound.

-

LPS + this compound (100 mg/kg) Group: Injected with LPS and treated with 100 mg/kg this compound.

-

-

Procedure:

-

Rats were administered this compound or vehicle orally for 14 consecutive days.

-

LPS was injected to induce inflammation.

-

After the treatment period, animals were euthanized.

-

Blood samples were collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

-

Liver tissues were harvested for histopathological examination and Western blot analysis to assess the expression of proteins in the TLR4/NF-κB signaling pathway.

-

-

Experimental Workflow:

Caption: Experimental workflow for LPS-induced inflammation study.

Lead-Induced Neuroinflammation in Wistar Rats

-

Objective: To investigate the anti-inflammatory and neuroprotective effects of this compound against lead-induced neurotoxicity.

-

Animal Model: Adult male Wistar rats (150-200g).

-

Groups:

-

Control Group: Received food only.

-

Lead (Pb2+) Group: Received 120 mg/kg lead orally.

-

This compound Only Group.

-

Pb2+ + this compound (500 mg/kg) Group.

-

Pb2+ + this compound (1000 mg/kg) Group.

-

Pb2+ + this compound (2000 mg/kg) Group.

-

Pb2+ + Donepezil (0.2 mg/kg) Group (Positive Control).

-

-

Procedure:

-

Neurotoxicity was induced by oral administration of lead (120 mg/kg) daily for seven days.

-

Following the induction period, rats were treated with the respective doses of this compound or donepezil for the next phase of the 21-day experiment.

-

At the end of the treatment period, animals were sacrificed.

-

Blood samples were collected for the analysis of neuroinflammatory markers (TNF-α, IL-17).

-

Brains were harvested for histological studies.

-

-

Experimental Workflow:

Caption: Workflow for lead-induced neuroinflammation study.

Mandatory Visualization: Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway by this compound

This compound has been shown to downregulate the expression of Toll-like receptor 4 (TLR4), myeloid differentiation primary response 88 (MyD88), and nuclear factor-kappa B (NF-κB) in LPS-stimulated models. This inhibition prevents the downstream cascade that leads to the production of pro-inflammatory cytokines.

Caption: this compound inhibits the TLR4/MyD88/NF-κB pathway.

Potential Activation of PPARα by this compound

In addition to the TLR4 pathway, evidence suggests that this compound may act as a natural ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα is known to have anti-inflammatory effects, in part by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.

References

Whitepaper: Lauric Acid as a Potential Therapeutic Agent for Metabolic Syndrome

Executive Summary

Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively increase the risk for type 2 diabetes and cardiovascular disease. Current therapeutic strategies often involve polypharmacy with limited efficacy in addressing the root pathophysiology. Lauric acid (C12:0), a medium-chain saturated fatty acid abundant in coconut and palm kernel oils, has emerged as a molecule of interest due to its unique metabolic properties. Unlike long-chain fatty acids, this compound is preferentially transported to the liver via the portal vein for rapid oxidation, potentially offering benefits in energy expenditure and reduced fat storage. Preclinical evidence suggests that this compound modulates key metabolic signaling pathways, including peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK), leading to improved lipid profiles, enhanced fatty acid oxidation, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current evidence, detailing the molecular mechanisms, summarizing quantitative preclinical and clinical data, and outlining experimental protocols to guide future research and development of this compound-based therapeutics for metabolic syndrome.

Molecular Mechanisms of this compound

This compound exerts its effects on metabolic syndrome through the modulation of several key signaling pathways that regulate lipid metabolism, glucose homeostasis, and inflammation.

Activation of PPAR Signaling

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as critical regulators of lipid and glucose metabolism. This compound has been identified as a natural ligand and activator of PPARα and PPARγ.[1][2][3]

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism like the liver, PPARα activation by this compound up-regulates genes involved in fatty acid uptake and β-oxidation, such as Carnitine Palmitoyltransferase I (CPT1) and Acyl-CoA Oxidase (ACO).[1][4] This leads to increased hepatic oxidation of fatty acids and a subsequent reduction in triglycerides available for very low-density lipoprotein (VLDL) assembly. Studies in cultured rat hepatocytes show that laurate treatment significantly up-regulates PPARα expression and the secretion of apolipoprotein A1 (ApoA-I), a key component of high-density lipoprotein (HDL).

-

PPARγ Activation: While more commonly associated with adipocyte differentiation, PPARγ is also involved in improving insulin sensitivity. This compound has been shown to induce PPARγ transcriptional activity, which may contribute to its beneficial effects on glucose metabolism.

Modulation of AMPK and SREBP-1c Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Its activation promotes energy-producing processes (like fatty acid oxidation) and inhibits energy-consuming processes (like lipogenesis).

-

AMPK Activation: Some studies suggest this compound can activate the AMPK pathway. Activated AMPK phosphorylates and inhibits key enzymes in lipid synthesis, such as Acetyl-CoA Carboxylase (ACC).

-

SREBP-1c Inhibition: AMPK activation is known to suppress the expression and processing of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. By inhibiting the AMPK/SREBP-1c pathway, this compound can potentially reduce the expression of lipogenic genes, thereby mitigating hepatic steatosis. However, the literature is not entirely consistent, and some studies on other fatty acids show conflicting pathway interactions.

Anti-Inflammatory Effects via NF-κB Inhibition

Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound has demonstrated anti-inflammatory properties, which may be mediated by the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Studies have shown that this compound can suppress the secretion of these cytokines by inhibiting the phosphorylation of MAP kinases and subsequent NF-κB activation. This anti-inflammatory action may help alleviate insulin resistance and reduce adipose tissue inflammation associated with obesity.

Preclinical Evidence: In Vivo & In Vitro Studies

A substantial body of preclinical research has investigated the effects of this compound on various components of metabolic syndrome.

Data from Animal Models

Studies in diet-induced obese rodent models have compared this compound with other fatty acids, particularly the long-chain saturated fatty acid palmitic acid.

Table 1: Effects of this compound in High-Fat Diet (HFD)-Induced Obese Mice Data summarized from a 12-week study comparing a control diet (CD) with HFDs supplemented with 3% this compound (HF+LA) or 3% palmitic acid (HF+PA).

| Parameter | Control Diet (CD) | HF + this compound (LA) | HF + Palmitic Acid (PA) | Key Finding |

| Body Weight (g) | 30.5 ± 1.2 | 45.1 ± 1.9 | 46.2 ± 1.5 | Both HFDs increased weight vs. CD. |

| Total Fat Mass (g) | 4.1 ± 0.6 | 16.8 ± 1.5 | 17.5 ± 1.1 | Both HFDs increased fat mass vs. CD. |

| HOMA-IR Index | 1.0 ± 0.2 | 2.5 ± 0.4 | 4.5 ± 0.7 | PA significantly increased IR; LA showed only a trend. |

| Adipose TNF-α mRNA | Baseline | Lower than PA | Higher than LA | LA resulted in reduced adipose tissue inflammation compared to PA. |

| Liver Triglycerides (mg/g) | ~20 | ~85 | ~90 | Both HFDs increased liver triglycerides vs. CD. |

| Plasma ALT (U/L) | ~30 | ~45 | ~75 | PA significantly increased liver injury marker; LA did not. |

Table 2: Effects of this compound on Hepatic Parameters in HFD-Induced NAFLD Rats Data summarized from an 8-week study where HFD-fed rats were concurrently treated with this compound.

| Parameter | Control | High-Fat Diet (HFD) | HFD + LA (500 mg/kg) | Key Finding |

| Serum Glucose (mg/dL) | 95.2 ± 2.1 | 145.8 ± 3.5 | 105.1 ± 2.8 | LA ameliorated HFD-induced hyperglycemia. |

| Serum Insulin (µU/mL) | 12.4 ± 0.5 | 28.9 ± 1.1 | 15.3 ± 0.7 | LA reduced HFD-induced hyperinsulinemia. |

| Serum Triglycerides (mg/dL) | 60.5 ± 1.9 | 115.7 ± 3.2 | 75.4 ± 2.4 | LA lowered serum triglycerides. |

| Hepatic TNF-α (pg/mg protein) | 35.1 ± 1.3 | 80.6 ± 2.5 | 45.2 ± 1.9 | LA reduced hepatic inflammation. |

| Hepatic AMPK (gene expression) | 1.0 ± 0.05 | 0.35 ± 0.02 | 0.85 ± 0.04 | LA up-regulated the expression of the AMPK gene. |

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility of findings in metabolic syndrome research.

A common method to induce a phenotype resembling metabolic syndrome in rodents is through a high-fat, high-sugar diet.

-

Animal Model: Male C57BL/6J mice or Wistar rats, 6-8 weeks old.

-

Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Diet Formulation:

-

Control Diet: Standard rodent chow (e.g., 10% kcal from fat).

-

Metabolic Syndrome Diet (HFD): A purified diet containing 45-60% kcal from fat (often lard or palm oil) and/or supplementation of drinking water with 20-30% fructose or sucrose solution.

-

-

Duration: Feed animals the respective diets for 8-16 weeks. Metabolic derangements such as obesity, hyperglycemia, and insulin resistance typically manifest within this period.

-

Monitoring: Monitor body weight, food intake, and water consumption weekly.

The OGTT is a gold-standard procedure to assess in vivo glucose homeostasis and insulin sensitivity.

-

Fasting: Fast mice for 4-6 hours (or up to 16 hours, though shorter fasts may reduce stress) prior to the test. Ensure free access to water.

-

Baseline Blood Sample (t=0): Obtain a baseline blood glucose reading. Restrain the mouse and make a small nick at the distal end of the tail vein. Collect a small drop of blood onto a glucometer strip.

-

Glucose Administration: Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via oral gavage. A 20-50% dextrose solution is commonly used.

-

Subsequent Blood Samples: Collect blood from the tail vein at specified time points after glucose administration, typically 15, 30, 60, and 120 minutes.

-

Data Analysis: Plot blood glucose concentration (mg/dL) against time (minutes). Calculate the area under the curve (AUC) to quantify glucose tolerance. Impaired glucose tolerance is indicated by a higher and more prolonged elevation in blood glucose levels.

Clinical Evidence

Human studies on purified this compound are limited; much of the evidence is derived from studies using coconut oil. The results are often contradictory and highlight the complexity of translating preclinical findings.

One clinical trial (NCT03481608) is specifically investigating whether dietary this compound from coconut oil can facilitate the production of dilauroylphosphatidylcholine (DLPC), a ligand for the nuclear receptor LRH-1, which plays a role in glucose and sterol metabolism. This study aims to provide a mechanistic link between this compound intake and metabolic regulation in humans.

A meta-analysis of randomized controlled trials on medium-chain triglycerides (MCTs), which contain this compound, suggests that MCT consumption can lead to modest reductions in body weight and body composition compared to long-chain triglycerides.

Table 3: Summary of a Human Crossover Trial on this compound-Rich Fat Data from a 2 x 4-week randomized crossover trial comparing diets supplemented with a this compound-rich fat vs. a trans-fatty acid-rich fat in healthy adults.

| Serum Lipid Parameter | Change with Trans-Fat Diet | Change with this compound Diet | Key Finding |

| Total Cholesterol (mmol/L) | +0.44 ± 0.08 | +0.41 ± 0.08 | Both fats raised total cholesterol similarly. |

| LDL Cholesterol (mmol/L) | +0.39 ± 0.07 | +0.34 ± 0.07 | Both fats raised LDL cholesterol similarly. |

| HDL Cholesterol (mmol/L) | -0.12 ± 0.03 | +0.04 ± 0.03 | Trans-fat lowered HDL; this compound did not. |

| Total:HDL Ratio | +0.70 ± 0.09 | +0.13 ± 0.09 | The this compound diet resulted in a significantly more favorable Total:HDL ratio. |

Discussion and Future Directions

The available evidence suggests that this compound possesses distinct metabolic properties compared to other saturated fatty acids, positioning it as a molecule of interest for metabolic syndrome. Its ability to activate PPARs and potentially modulate AMPK offers plausible mechanisms for its observed benefits in preclinical models, including improved lipid profiles, enhanced fatty acid oxidation, and reduced inflammation.

However, several challenges and knowledge gaps remain:

-

Inconsistent Data: Reports on this compound's effect on insulin sensitivity are conflicting, with some studies suggesting it may even impair insulin signaling under certain conditions.

-

Lack of Long-Term Clinical Trials: Robust, long-term clinical trials using purified this compound are necessary to confirm its efficacy and safety in patients with metabolic syndrome.

-

Dosage and Formulation: The optimal therapeutic dose and delivery formulation for this compound have not been established.

-

Whole Food vs. Purified Compound: The effects of consuming this compound as part of a whole food like coconut oil may differ from consuming it as a purified supplement, due to interactions with other food components.

Future research should focus on well-controlled clinical trials to assess the long-term impact of this compound on all components of metabolic syndrome. Mechanistic studies should further elucidate the context-dependent effects of this compound on insulin signaling and explore its interaction with the gut microbiome, which is emerging as a key regulator of metabolic health.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for metabolic syndrome. Its unique metabolism and ability to engage key pathways like PPAR and AMPK signaling support its role in improving dyslipidemia and reducing inflammation. While preclinical data are promising, particularly in demonstrating superiority over long-chain saturated fats, the clinical evidence is still in its infancy. Further rigorous investigation is required to validate these findings in humans and to determine the therapeutic window and optimal application for this compound in managing the complex pathophysiology of metabolic syndrome.

References

- 1. This compound Beneficially Modulates Apolipoprotein Secretion and Enhances Fatty Acid Oxidation via PPARα-dependent Pathways in Cultured Rat Hepatocytes [xiahepublishing.com]

- 2. researchgate.net [researchgate.net]

- 3. Fat Metabolism in Context: PPAR alpha, Saturated Fat and NAD+ - Fire In A Bottle [fireinabottle.net]

- 4. Fatty acid chain length and saturation influences PPARα transcriptional activation and repression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Lauric Acid on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid, a medium-chain fatty acid predominantly found in coconut oil, is gaining significant attention for its potential to modulate the gut microbiota and influence host health. This technical guide synthesizes the current scientific understanding of the interactions between this compound and the complex ecosystem of the gut microbiome. It delves into the antimicrobial properties of this compound, its differential effects on various bacterial taxa, and the downstream consequences for gut health and inflammation. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

The human gut is colonized by a vast and diverse community of microorganisms, collectively known as the gut microbiota, which plays a pivotal role in host physiology, including metabolism, immunity, and even neurological function.[1] Dysbiosis, an imbalance in the composition and function of the gut microbiota, has been linked to a myriad of diseases, making the gut microbiome a critical target for therapeutic interventions.[1] Medium-chain fatty acids (MCFAs), such as this compound, are known for their unique metabolic and antimicrobial properties.[2][3] this compound is a 12-carbon saturated fatty acid that, along with its monoglyceride derivative monolaurin, exhibits broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, fungi, and enveloped viruses.[4] This guide explores the specific effects of this compound on the composition and function of the gut microbiota, providing a detailed analysis of the current evidence.

Antimicrobial Properties of this compound

This compound's primary mechanism of antimicrobial action involves the disruption of the bacterial cell membrane. Its amphipathic nature allows it to intercalate into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. Several in vitro studies have demonstrated the potent bactericidal effects of this compound against various pathogenic bacteria.

Notably, this compound has shown high antimicrobial activity against pathogenic species such as Bacteroides and Clostridium, while exhibiting low activity against commensal lactic acid bacteria. This selective antimicrobial activity suggests that this compound could potentially help in controlling the overgrowth of harmful bacteria while preserving beneficial microbes. For instance, this compound has been shown to be a potent inhibitor of Clostridium difficile growth in vitro, a major cause of antibiotic-associated diarrhea. The inhibitory mechanism involves the generation of intracellular reactive oxygen species (ROS) and cell membrane damage.

Effects of this compound on Gut Microbiota Composition: In Vivo and In Vitro Studies

Animal and in vitro studies have provided quantitative insights into how this compound supplementation can alter the gut microbial landscape.

Quantitative Data from Key Studies

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on gut microbiota composition.

Table 1: Effects of this compound on Cecal Microbiota Composition in Broilers Challenged with Lipopolysaccharide (LPS)

| Bacterial Taxa | Control (LPS) | This compound + LPS | Fold Change | Reference |

| Escherichia-Shigella | Increased | Reduced | - | |

| Barnesiella | Increased | Reduced | - | |

| Alistipes | Increased | Reduced | - | |

| Lactobacillus | Decreased | Increased | + | |

| Bacteroides | Decreased | Increased | + |

Data from a study on broilers fed a basal diet or a diet supplemented with 1000 mg/kg this compound for 42 days, followed by an LPS challenge.

Table 2: In Vitro Antimicrobial Activity of this compound against Human Gut Microbes

| Bacterial Species | This compound Concentration for Inhibition | Type of Bacteria | Reference |

| Bacteroides | High antimicrobial activity | Pathogenic | |

| Clostridium | High antimicrobial activity | Pathogenic | |

| Lactic acid bacteria | Low antimicrobial activity | Commensal | |

| Clostridium difficile | 0.1563 mg/mL (0.5x MBC) to 0.625 mg/mL (2x MBC) | Pathogenic |

MBC: Minimum Bactericidal Concentration

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the results and designing future studies.

Protocol 1: In Vivo Study on LPS-Challenged Broilers

-

Subjects: 384 one-day-old broilers.

-

Experimental Groups:

-

Control (CON): Basal diet + saline injection.

-

LPS: Basal diet + 0.5 mg/kg LPS injection.

-

ANT+LPS: Basal diet with 75 mg/kg antibiotic + 0.5 mg/kg LPS injection.

-